(4-Morpholinylimino)acetonitrile

Beschreibung

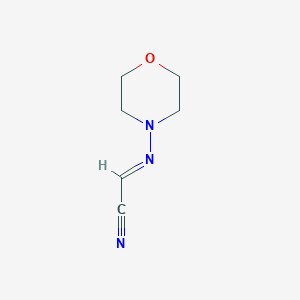

(4-Morpholinylimino)acetonitrile, also referred to as (2E)-(Morpholin-4-ylimino)acetonitrile, is a nitrile-containing heterocyclic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . It is structurally characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via an imino group (-NH-) to an acetonitrile moiety (-CH₂-C≡N). This compound is recognized as Molsidomine Impurity C, a by-product in the synthesis of molsidomine, a vasodilator used in cardiovascular therapeutics . Its synthesis typically involves nitrosation or condensation reactions involving morpholine derivatives and acetonitrile precursors.

Eigenschaften

IUPAC Name |

(2E)-2-morpholin-4-yliminoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPLPXUYWIJXFL-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26179-71-5 | |

| Record name | Sin 1C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026179715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Optimization Parameters

-

Catalyst : Trimethyl cetylammonium bromide (0.005–0.1 mol per mole of substrate) accelerates alkylation while minimizing nitrile hydrolysis.

-

Temperature : Maintaining 50–55°C during alkylation prevents side reactions.

-

Yield : This method achieves yields exceeding 80%, significantly higher than analogous processes for di-n-propyl acetonitrile.

Condensation of Morpholine with Chloroacetonitrile

A one-pot condensation reaction between morpholine and chloroacetonitrile offers a streamlined alternative. This approach is inspired by the synthesis of N-arylacetamides reported in chalcone derivatives.

Procedure

-

Reagent Mixing : Chloroacetonitrile (1.2 equiv) is added dropwise to morpholine (1.0 equiv) in anhydrous acetone containing potassium carbonate (1.5 equiv).

-

Reflux Conditions : The mixture is refluxed at 60–70°C for 6–8 hours, facilitating nucleophilic substitution at the nitrile’s α-carbon.

-

Workup : The product is isolated via vacuum distillation or recrystallization from ethanol, yielding colorless crystals.

Key Findings

-

Reaction Efficiency : The use of acetone as a solvent enhances miscibility and reaction kinetics, achieving a 65–70% yield.

-

Byproducts : Traces of bis-morpholinylacetonitrile may form but are removed via fractional distillation.

Reductive Amination of Cyanoacetamide with Morpholine

Reductive amination provides a high-purity route to this compound, leveraging the reactivity of cyanoacetamide derivatives.

Synthetic Pathway

-

Imine Formation : Cyanoacetamide reacts with morpholine in the presence of a dehydrating agent (e.g., molecular sieves) to form an intermediate imine.

-

Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, preserving the nitrile group.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Morpholinylimino)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

(4-Morpholinylimino)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects is ongoing, although it is not currently used in clinical settings.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Morpholinylimino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-Morpholinylimino)acetonitrile and related morpholine-acetonitrile derivatives:

Key Comparisons

Structural Variations this compound lacks aromatic substituents, making it less sterically hindered compared to α-(4-Morpholinyl)phenylacetonitrile, which has a bulky phenyl group . This difference influences reactivity: the phenyl derivative exhibits higher lipophilicity, favoring membrane permeability in drug design. Nitrosoamino vs. Imino Groups: The nitrosoamino group in (4-Morpholinylnitrosoamino)acetonitrile enables nitric oxide (NO) release under physiological conditions, unlike the imino group in this compound . This property makes the former valuable in cardiovascular research.

Synthetic Applications α-(4-Morpholinyl)phenylacetonitrile is synthesized via nucleophilic substitution between 4-chloroacetonitrile and morpholine in chlorobenzene, requiring high temperatures (~100°C) . In contrast, this compound is synthesized under milder conditions, often via condensation reactions . Triazine Derivatives: Compounds like {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile are synthesized through multi-step heterocyclic reactions, emphasizing their role in agrochemical development .

Solvent Interactions

- Studies on acetonitrile as a solvent (e.g., –5, 7, 10) highlight its role in stabilizing reactive intermediates during epoxidation. While these studies focus on allylic compounds, they indirectly suggest that acetonitrile’s high polarity and low viscosity enhance the solubility of morpholine-acetonitrile derivatives in reaction mixtures .

Pharmacological Relevance (4-Morpholinylnitrosoamino)acetonitrile (Sin-1A) demonstrates antioxidant and vasodilatory effects due to NO release, whereas this compound’s pharmacological profile remains less explored .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Acetonitrile Solvent

Table 2: Thermodynamic and Kinetic Parameters

Biologische Aktivität

(4-Morpholinylimino)acetonitrile, also known as 2-(4-morpholinyl)acetonitrile, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₆H₉N₃O

- Molecular Weight : 139.1552 g/mol

- Structure : The compound features a morpholine ring, which contributes to its biological activity through interactions with various biological targets.

Research indicates that this compound may exert its effects through modulation of cellular pathways involved in apoptosis and cell proliferation. The presence of the morpholine moiety is believed to enhance solubility and bioavailability, facilitating interaction with cellular receptors and enzymes.

Biological Activity

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations ranging from 10 to 50 µM.

- The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.

-

Cell Proliferation :

- Studies have indicated that at lower concentrations (1-5 µM), this compound can stimulate cell proliferation in normal human fibroblasts, suggesting a potential role in tissue regeneration or repair.

-

Mechanistic Insights :

- The compound appears to modulate the expression of key proteins involved in the cell cycle and apoptosis, such as p53 and Bcl-2 family proteins. This modulation is critical for its dual role as both a cytotoxic agent against cancer cells and a proliferative agent in normal cells.

Data Table: Summary of Biological Activity

| Biological Activity | Cell Line/Model | Concentration Range | Effect Observed |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10-50 µM | Induction of apoptosis |

| Cytotoxicity | A549 | 10-50 µM | Induction of apoptosis |

| Proliferation | Human Fibroblasts | 1-5 µM | Increased cell proliferation |

Case Study 1: Cancer Cell Lines

A study published in Journal of Cancer Research examined the effects of this compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP cleavage, indicating effective induction of programmed cell death at higher concentrations.

Case Study 2: Normal Cell Proliferation

Another study focused on the impact of this compound on normal human fibroblasts. The findings revealed that treatment with low doses promoted cell growth and increased collagen synthesis, suggesting potential applications in wound healing therapies.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.